Nonane (CAS 111-84-2) is a straight-chain, nine-carbon aliphatic hydrocarbon that serves as a critical medium-volatility non-polar solvent, an analytical standard, and a reference fluid in industrial and laboratory settings. Positioned structurally between octane and decane, nonane offers a highly specific balance of thermal stability, lipophilicity, and evaporation kinetics. It is characterized by a boiling point of approximately 151 °C and a flash point of 31 °C, making it a flammable but significantly safer liquid to handle at room temperature compared to lighter alkanes [1]. In procurement contexts, nonane is primarily sourced for applications requiring a precise thermal envelope for reflux reactions, specific partition coefficients for liquid-liquid extractions, or exact carbon-number calibration in gas chromatography [1].
Substituting nonane with adjacent straight-chain alkanes like octane (C8) or decane (C10) fundamentally alters the thermal, safety, and analytical profiles of a process. Octane is highly volatile with a flash point well below room temperature, introducing severe flammability risks and evaporative losses during bulk handling, while also limiting the maximum temperature of atmospheric reflux reactions [1]. Conversely, substituting with decane pushes the boiling point to 174 °C, making post-reaction solvent stripping highly energy-intensive and risking the thermal degradation of heat-sensitive solutes[1]. In analytical chemistry, substitution is strictly impossible; gas chromatography retention indices rely on the exact carbon number, meaning neither octane nor decane can serve as the C9 anchor point required for standardized petrochemical and environmental assays[2].
Nonane provides a critical thermal window that bridges the gap between highly volatile and heavy alkanes. With a boiling point of 150.8 °C, nonane allows for reaction temperatures that are 25.1 °C higher than those achievable with octane (125.7 °C) under atmospheric pressure[1]. This higher thermal ceiling accelerates reaction kinetics without requiring pressurized vessels. At the same time, nonane boils 23.2 °C lower than decane (174.0 °C) [1], ensuring that post-reaction solvent removal via rotary evaporation remains efficient and does not require excessive heating that could degrade sensitive products.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | 150.8 °C |
| Comparator Or Baseline | Octane (125.7 °C) and Decane (174.0 °C) |
| Quantified Difference | +25.1 °C vs Octane; -23.2 °C vs Decane |
| Conditions | Atmospheric pressure (1 atm) |
Enables higher-temperature atmospheric reflux than octane while avoiding the energy-intensive and potentially destructive solvent stripping required for decane.
The transition from C8 to C9 marks a significant threshold in solvent handling safety. Nonane exhibits a closed-cup flash point of 31 °C, whereas octane has a flash point of 13 °C [1]. Because nonane's flash point sits above standard room temperature (20–25 °C), it does not form ignitable vapor-air mixtures under ambient conditions. This 18 °C difference drastically reduces the risk of vapor ignition during bulk transfer, mixing, and storage compared to octane or heptane, lowering the stringency required for explosion-proof ventilation systems.
| Evidence Dimension | Closed-Cup Flash Point |
| Target Compound Data | 31 °C |
| Comparator Or Baseline | Octane (13 °C) |
| Quantified Difference | 18 °C higher flash point, crossing the ambient room temperature threshold |
| Conditions | Standard closed-cup flash point testing |
Reduces explosion risks and ventilation costs during bulk solvent handling by maintaining a flash point above standard ambient room temperatures.
In gas chromatography, nonane is the absolute requirement for defining the C9 anchor point of the Kovats Retention Index (KI). By definition, nonane is assigned a KI of exactly 900 under isothermal or temperature-programmed conditions [1]. Octane (KI = 800) and decane (KI = 1000) cannot substitute for this specific calibration point. Standardized methods, such as ASTM D7900 for the determination of light hydrocarbons in stabilized crude oils, explicitly require nonane to map the boiling point distribution and identify unknown peaks in the C8–C10 range [2].
| Evidence Dimension | Kovats Retention Index (KI) |
| Target Compound Data | KI = 900 |
| Comparator Or Baseline | Octane (KI = 800) / Decane (KI = 1000) |
| Quantified Difference | Exact definition of the 900 index point |
| Conditions | GC-FID/MS, temperature-programmed or isothermal |
Procurement of high-purity nonane is strictly mandatory for laboratories performing standardized GC calibrations and retention index calculations.
Nonane offers a highly specific lipophilicity profile for liquid-liquid extraction workflows. With a log Kow (octanol-water partition coefficient) of 5.65, nonane is significantly more hydrophobic than octane (log Kow = 5.18) [1]. This ~0.47 log unit increase results in a stronger rejection of moderately polar impurities during the extraction of highly non-polar target molecules. Compared to decane (log Kow > 6.0), nonane maintains lower viscosity and faster phase-separation kinetics, making it a highly effective choice when octane extracts too many unwanted polar byproducts and decane causes emulsion issues or slow settling times.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
| Target Compound Data | 5.65 |
| Comparator Or Baseline | Octane (5.18) |
| Quantified Difference | +0.47 log units |
| Conditions | Standard Log P determination at 25 °C |
Provides a precise polarity cutoff for liquid-liquid extractions, improving the purity of non-polar isolates while maintaining fast phase separation.
Nonane is a highly effective solvent for reactions requiring atmospheric reflux temperatures around 140–150 °C. Its 150.8 °C boiling point provides the necessary thermal energy for sluggish organometallic transformations without the need for pressurized reactors, while its volatility remains high enough to allow for standard rotary evaporation—a distinct advantage over decane [1].
In industrial formulations where flammability is a primary EHS (Environment, Health, and Safety) concern, nonane is prioritized over hexane, heptane, and octane. Because its flash point (31 °C) is above typical ambient room temperatures, it drastically mitigates vapor ignition risks during mixing, transfer, and storage, reducing the overhead costs associated with extreme explosion-proofing[2].
Analytical laboratories must procure high-purity nonane to serve as the exact KI = 900 anchor point for Kovats Retention Index calculations. It is a strictly non-substitutable standard in methods such as ASTM D7900 for mapping the boiling point distribution of stabilized crude oils and identifying volatile organic compounds (VOCs) in environmental samples [3].
Flammable;Irritant;Health Hazard;Environmental Hazard